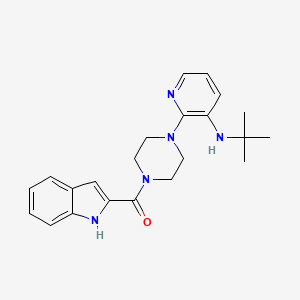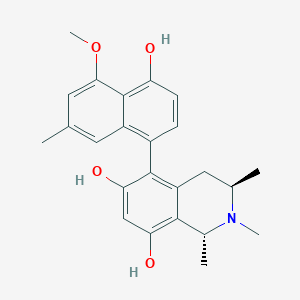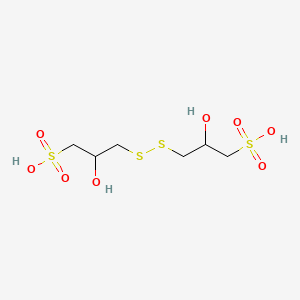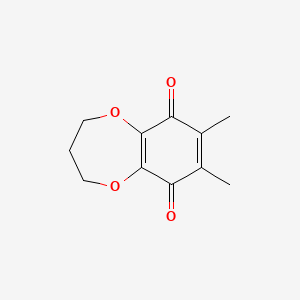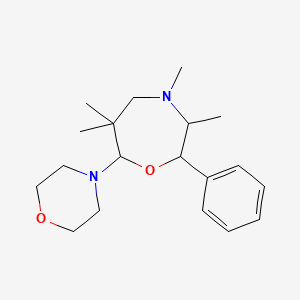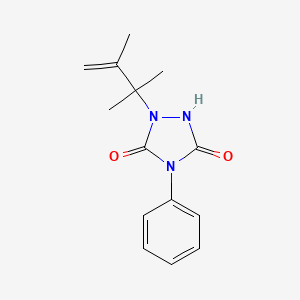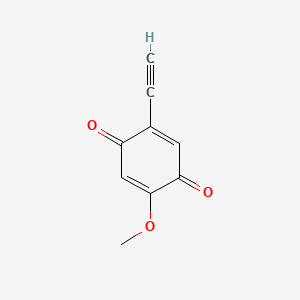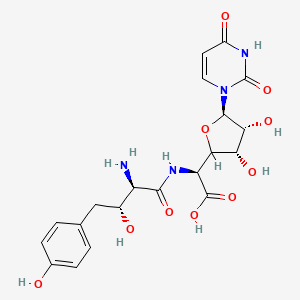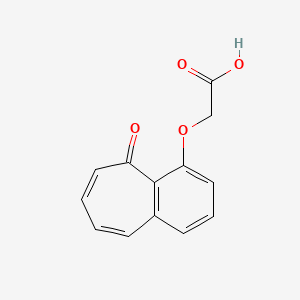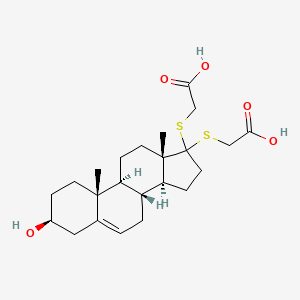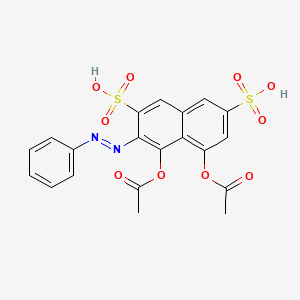
2,7-Naphthalenedisulfonic acid, 4,5-bis(acetyloxy)-3-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
Applications De Recherche Scientifique
4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dihydroxynaphthalene-2,7-disulfonic acid: Similar structure but lacks the diazenyl and phenyl groups.
Naphthopyrans: Compounds with a naphthalene core and various substituents, known for their photochromic properties
Uniqueness
4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid is unique due to its combination of phenyl, diazenyl, and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
140909-58-6 |
|---|---|
Formule moléculaire |
C20H16N2O10S2 |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
4,5-diacetyloxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H16N2O10S2/c1-11(23)31-16-10-15(33(25,26)27)8-13-9-17(34(28,29)30)19(20(18(13)16)32-12(2)24)22-21-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,25,26,27)(H,28,29,30) |
Clé InChI |
CCCHQXUFDLOMEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2OC(=O)C)N=NC3=CC=CC=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


